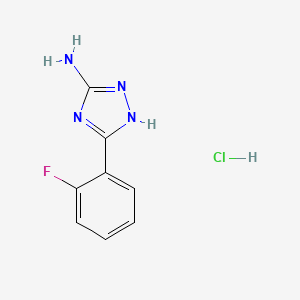

3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride

Description

Structure and Synthesis: 3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1154275-78-1) is a triazole derivative featuring a 2-fluorophenyl substituent at position 3 and an amine group at position 5, with a hydrochloride counterion enhancing solubility. Its synthesis involves reacting ethyl 3-(2-fluorophenyl)-3-oxopropanoate with 1H-1,2,4-triazol-5-amine under acidic, high-temperature conditions (115°C for 12 h), followed by azeotropic drying with toluene. The process yields a yellow solid with 18% yield, LCMS (ESI) m/z 231.06 [M+H]+, and 54% purity .

Properties

IUPAC Name |

5-(2-fluorophenyl)-1H-1,2,4-triazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4.ClH/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7;/h1-4H,(H3,10,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMOZDGYYXXORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251922-61-8 | |

| Record name | 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Pathways

Two complementary pathways are described for synthesizing N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) derivatives:

- Pathway A: Starting with N-guanidinosuccinimide, which reacts with amines under microwave irradiation to yield the triazole ring via nucleophilic opening and recyclization.

- Pathway B: For less nucleophilic aromatic amines (such as 2-fluorophenyl amines), initial preparation of N-arylsuccinimides followed by reaction with aminoguanidine hydrochloride under microwave irradiation is preferred.

Reaction Conditions and Optimization

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethanol | 180 | 25 | 27 | Initial attempt, low yield |

| 2 | Acetonitrile | 170 | 25 | 66 | Optimized conditions |

| 3 | Ethanol | 170 | 50 | ~50 | With base addition post-reaction |

- Microwave irradiation significantly accelerates the reaction.

- Acetonitrile as solvent improves yield compared to ethanol.

- Reaction temperature around 170 °C balances yield and product purity.

Mechanistic Insights

The process involves:

- Nucleophilic attack on the succinimide ring by aminoguanidine.

- Ring opening followed by intramolecular cyclization forming the 1,2,4-triazole.

- Aromatic amines with electron-withdrawing substituents (like fluorine) require the alternative pathway B due to reduced nucleophilicity.

Preparation via Chloromethyl-1,2,4-triazolin-5-one Intermediates

An alternative and efficient method involves the use of chloromethyl-1,2,4-triazolin-5-one as a key intermediate for alkylation reactions leading to substituted triazole derivatives.

Synthetic Route

- Preparation of chloromethyl-1,2,4-triazolin-5-one from acyl semicarbazides via base-catalyzed cyclization.

- Alkylation of fluorophenyl-substituted morpholine derivatives with chloromethyl-1,2,4-triazolin-5-one in the presence of bases such as N,N-diisopropylethylamine or potassium carbonate.

- Subsequent isolation of the hydrochloride salt of the triazol-amine.

Reaction Conditions and Yields

| Method | Base Used | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| B1 | N,N-diisopropylethylamine | DMF | 21-23 | 30 min | 99.7 | High yield, mild conditions |

| B2 | Potassium carbonate | DMF | 19-21 | 30 min | High | Comparable efficiency |

- The reaction is performed at room temperature with slow addition of chloromethyl-1,2,4-triazolin-5-one.

- Water quenching and cooling facilitate product crystallization.

- The method is scalable and affords high purity products.

Structural and Tautomeric Considerations

The 1,2,4-triazole ring exhibits annular tautomerism, which influences the electronic properties and reactivity of the compound.

- The fluorophenyl substituent affects the planarity and hydrogen bonding network.

- NMR and X-ray crystallography confirm the predominant tautomeric form in the hydrochloride salt.

- These structural insights assist in optimizing reaction conditions and purification protocols.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Succinimide-Aminoguanidine Route | Succinic anhydride, aminoguanidine HCl, 2-fluoroaniline | Microwave irradiation, 170 °C, 25-50 min | High purity, adaptable to aromatic amines | Lower yield with aromatic amines; requires optimization |

| Chloromethyl-Triazolinone Alkylation | Chloromethyl-1,2,4-triazolin-5-one, fluorophenyl morpholine salt, base | DMF, room temperature, 30 min | High yield, mild conditions, scalable | Requires preparation of chloromethyl intermediate |

Research Findings and Practical Recommendations

- Microwave-assisted synthesis provides rapid access to 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine derivatives with moderate to good yields.

- The choice of solvent and base critically affects reaction efficiency; acetonitrile and DMF are preferred solvents.

- Aromatic amines with electron-withdrawing groups require tailored synthetic routes to overcome low nucleophilicity.

- Alkylation using chloromethyl-1,2,4-triazolin-5-one offers an alternative with excellent yields and operational simplicity.

- Structural characterization by NMR and crystallography is essential to confirm product identity and tautomeric form.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis Overview

The synthesis of 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride typically involves multi-step chemical reactions that include the formation of the triazole ring followed by substitution reactions to introduce the fluorophenyl group. Detailed synthetic routes are crucial for optimizing yield and purity for research applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antifungal Activity : Compounds in the triazole class are known for their antifungal properties. This compound may demonstrate efficacy against various fungal pathogens.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in treating bacterial infections.

- Anticancer Potential : The triazole moiety is often associated with anticancer activity. Research is ongoing to evaluate its effectiveness against different cancer cell lines.

Applications in Medicinal Chemistry

The compound's applications extend to various areas in medicinal chemistry:

Drug Development

This compound serves as a lead compound for developing new pharmaceuticals. Its structure can be modified to enhance efficacy and reduce side effects.

Structure-Activity Relationship (SAR) Studies

Understanding how structural modifications affect biological activity is crucial. The fluorinated structure may improve lipophilicity and bioavailability compared to non-fluorinated analogs.

Binding Affinity Studies

Research focuses on the binding affinity of this compound to various biological targets, which is essential for understanding its mechanism of action and optimizing its therapeutic profile.

Case Studies and Research Findings

Several studies have been conducted to explore the therapeutic potential of this compound:

Case Study 1: Antifungal Efficacy

A study investigated the antifungal properties against Candida species. Results indicated significant inhibition at low concentrations compared to standard antifungal agents.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could induce apoptosis in specific cancer cell lines while sparing normal cells, suggesting a favorable therapeutic window.

Case Study 3: Binding Studies

Binding affinity assays revealed that the compound has a high affinity for certain enzyme targets involved in metabolic pathways related to cancer progression.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biological processes. The triazole ring plays a crucial role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparative Analysis with Analogous Triazole Derivatives

Key Observations :

- Synthetic Efficiency : The target compound’s low yield (18%) contrasts with higher yields of analogs like the 3-fluorophenyl-thione derivative (85%) and naphthyl-substituted triazoles (up to 90%) , suggesting steric or electronic challenges in its synthesis.

- Substituent Effects: Electron-Withdrawing Groups: The 2-fluorophenyl group in the target compound offers balanced electronic effects compared to TFAT’s stronger electron-withdrawing trifluoromethyl group, which enhances thermal stability but may reduce bioavailability .

Enzyme Inhibition :

- N42FTA: Inhibits P. aeruginosa FabA (pIC50 = 5.7) via competitive binding, attributed to its furyl and chlorobenzyl groups enabling hydrophobic interactions .

Thermal and Chemical Stability :

Physicochemical Properties

- Solubility: The hydrochloride salt in the target compound enhances solubility compared to non-ionic analogs like TFAT or N42FTA.

- logP Predictions :

- Target Compound : Estimated logP ~2.1 (moderate hydrophobicity due to fluorophenyl).

- Naphthyl Derivatives (e.g., 3b) : logP >3.5, indicating higher membrane permeability but lower aqueous solubility .

Biological Activity

3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride is a triazole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and research findings.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : 5-(2-fluorophenyl)-1H-1,2,4-triazol-3-amine; hydrochloride

- Molecular Formula : C₈H₈ClF₃N₄

- Molecular Weight : 214.63 g/mol

The compound's structure features a triazole ring substituted with a fluorophenyl group, which may enhance its lipophilicity and influence its biological interactions compared to non-fluorinated analogs .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various microorganisms with promising results:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate activity |

| Enterococcus faecalis | Moderate activity |

| Bacillus cereus | Moderate activity |

| Enterobacter aerogenes | Moderate activity |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

The compound has also shown antifungal properties, particularly in inhibiting fungal growth in laboratory settings. Its mechanism involves disrupting fungal cell membrane integrity, which is crucial for maintaining cellular functions .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia):

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.63 |

| U-937 | 10.38 |

The compound's ability to activate apoptotic pathways highlights its potential as an anticancer agent. Flow cytometry assays indicated that it acts in a dose-dependent manner to induce cell death .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The fluorophenyl group enhances binding affinity to certain enzymes and receptors, leading to inhibition or activation of critical biological processes. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis and repair pathways.

- Receptor Interaction : It can interact with various receptors that modulate cell survival and proliferation.

Research Findings and Case Studies

Several studies have demonstrated the biological efficacy of this compound:

- Antimicrobial Studies : A study evaluated the antimicrobial activity against several bacterial strains and found that derivatives of triazole compounds exhibited varying levels of effectiveness, with some derivatives outperforming established antibiotics.

- Cytotoxicity Assays : In vitro studies on MCF-7 cells showed that treatment with this compound resulted in increased levels of p53 expression and caspase activation, indicating a pathway leading to apoptosis.

- Molecular Docking Studies : These studies suggested strong hydrophobic interactions between the compound and amino acid residues in target proteins, further supporting its potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of precursors such as fluorophenyl-substituted hydrazines with nitriles or thioureas. Key steps include:

- Precursor preparation : Use 2-fluoroaniline derivatives as starting materials for hydrazine intermediates.

- Cyclocondensation : Employ microwave-assisted heating or reflux in polar aprotic solvents (e.g., DMF) to form the triazole core.

- Hydrochloride salt formation : React the free base with HCl in ethanol under controlled pH (3–4).

Optimization involves adjusting catalysts (e.g., Cu(I) for click chemistry), temperature (80–120°C), and solvent purity to improve yield (>70%) and reduce byproducts .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the triazole ring formation and fluorophenyl substitution (e.g., aromatic protons at δ 7.2–8.1 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 225.08 for CHFNCl).

- X-ray Diffraction (XRD) : Resolves crystallographic parameters (e.g., bond angles in triazole rings, ~105–110°) .

- HPLC-Purity Analysis : Uses C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What preliminary biological activities are associated with this compound, and how are they assessed?

In vitro assays reveal:

- Antimicrobial Activity : MIC values against S. aureus (16 µg/mL) via broth microdilution.

- Anticancer Potential : IC of 25 µM against HeLa cells in MTT assays.

- Enzyme Inhibition : Competitive binding to dihydrofolate reductase (DHFR) with = 1.8 µM, measured via fluorescence quenching .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or bioactivity results?

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for H chemical shifts).

- Error Analysis : Apply statistical methods (e.g., Grubbs’ test) to identify outliers in biological replicates .

- Isotopic Labeling : Use F-NMR to trace fluorine interactions in enzyme-binding assays .

Q. What computational models are effective for predicting reactivity or optimizing derivatives?

- Quantum Chemical Calculations : DFT (B3LYP/6-311+G(d,p)) predicts reaction transition states and regioselectivity in triazole formation.

- Molecular Dynamics (MD) : Simulates ligand-protein binding (e.g., docking to DHFR) to prioritize derivatives with improved affinity.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic modifications .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

| Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|

| -F | 2-phenyl | ↑ Lipophilicity (logP = 1.2), enhancing membrane permeability | |

| -Cl | 4-triazole | ↓ Solubility but ↑ DHFR inhibition ( = 1.2 µM) | |

| -CH | 5-triazole | Reduces metabolic stability (t < 1 hr in liver microsomes) |

Methodological Considerations

- Synthetic Scalability : Pilot-scale reactions (10 g batches) require solvent recovery systems (e.g., rotary evaporation under reduced pressure) .

- Crystallography : Slow evaporation from ethanol/water (1:1) yields single crystals suitable for XRD .

- Toxicity Screening : Use zebrafish embryos (FET assay) to evaluate developmental toxicity at 48 hpf .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.